Desglucoruscin
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Overview
Description
Preparation Methods
Desglucoruscin can be synthesized through the enzymatic hydrolysis of Ruscus aculeatus steroid glycosides (ruscosaponins). The process involves the use of crude hydrolases from Aspergillus niger, which possess both β-glucopyranosidase and α-rhamnopyranosidase activities. The reaction is typically carried out in an aqueous solution buffered to pH 5 or in a water-ethanol mixture containing up to 30% ethanol .
Chemical Reactions Analysis
Desglucoruscin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .
Scientific Research Applications
Desglucoruscin has a wide range of scientific research applications:
Chemistry: It is used in the study of steroidal saponins and their derivatives, contributing to the understanding of their chemical properties and potential modifications.
Biology: this compound is studied for its biological activities, including its effects on cell signaling pathways and its potential as a therapeutic agent.
Medicine: The compound is investigated for its pharmacological properties, particularly its vasoconstrictive and venotonic effects, which are beneficial in treating chronic venous insufficiency, varicose veins, and hemorrhoids.
Industry: This compound is used in the development of pharmaceutical formulations and as a reference compound in quality control processes
Mechanism of Action
Desglucoruscin exerts its effects primarily through its interaction with vascular smooth muscle cells. It promotes vasoconstriction by enhancing the contractility of these cells, which helps in improving venous tone and reducing venous stasis. The molecular targets involved include various receptors and ion channels on the smooth muscle cells, which mediate the contractile response .
Comparison with Similar Compounds
Desglucoruscin is similar to other steroidal saponins such as ruscin, ruscoside, and desglucodesrhamnoruscin. it is unique due to its specific aglycone structure, which contributes to its distinct pharmacological properties. The presence of neoruscogenin as the aglycone in this compound differentiates it from other related compounds .
Similar Compounds
- Ruscin
- Ruscoside
- Desglucodesrhamnoruscin
- Desglucoruscoside
This compound stands out due to its potent vasoconstrictive and venotonic effects, making it particularly valuable in medical applications related to vascular health .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4,5-dihydroxy-2-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H58O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,18-19,21-35,39-44H,1,7-16H2,2-5H3/t18-,19-,21+,22+,23-,24-,25-,26-,27+,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTQATADKAKTAX-RFJPXPNDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC18CCC(=C)CO8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)C)O[C@]18CCC(=C)CO8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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